molecular formula C18H23NO2 B2870814 N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide CAS No. 2411285-87-3

N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide

Cat. No.: B2870814
CAS No.: 2411285-87-3
M. Wt: 285.387
InChI Key: HDGWOWGCVBPAMS-UHFFFAOYSA-N
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Description

N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide is a complex organic compound characterized by its unique structure, which includes a hydroxymethyl group, a phenyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide typically involves multiple steps, starting with the formation of the cyclohexyl core

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in biochemical assays.

Medicine: In the medical field, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific mechanical and chemical resistance.

Mechanism of Action

The mechanism by which N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide exerts its effects involves its interaction with molecular targets. The hydroxymethyl group and phenyl ring may play crucial roles in binding to enzymes or receptors, leading to specific biological responses. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-ethylbut-2-ynamide

  • N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-propylbut-2-ynamide

  • N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-butylbut-2-ynamide

Uniqueness: N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[1-(hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-7-17(21)19(2)18(14-20)12-10-16(11-13-18)15-8-5-4-6-9-15/h4-6,8-9,16,20H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGWOWGCVBPAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C1(CCC(CC1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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